molecular formula C9H11F3N2 B1445431 1-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-amine CAS No. 1270424-42-4

1-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-amine

Cat. No. B1445431
M. Wt: 204.19 g/mol
InChI Key: UCZILYXMAYJUPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-amine (TFMPPA) is a fluorinated amine with a wide range of applications in the pharmaceutical and medical fields. It is a synthetic compound that has been used in a variety of research applications, including drug design and development, drug synthesis, and drug delivery. TFMPPA has been found to have unique properties that make it attractive for use in a variety of applications.

Scientific Research Applications

Enantioselective Synthesis

1-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-amine has been utilized in the enantioselective synthesis of various chiral primary amines. In a study by Yamada, Azuma, and Yamano (2021), a direct asymmetric reductive amination of ketone substrates, including 2-acetyl-6-substituted pyridines, was achieved. This process used ammonium trifluoroacetate as the nitrogen source, demonstrating the potential of this compound in chiral catalysis and synthesis (Yamada, Azuma, & Yamano, 2021).

Anticancer Activity

Research by Hafez and El-Gazzar (2020) explored the synthesis of novel pyridine derivatives containing 1-(6-(trifluoromethyl)pyridin-3-yl)propan-1-amine as a key intermediate. These compounds exhibited significant in vitro antitumor activity against various cancer cell lines, highlighting its potential in anticancer drug development (Hafez & El-Gazzar, 2020).

Synthesis of Pyridine Derivatives

Chavva et al. (2013) utilized 1-(6-(trifluoromethyl)pyridin-3-yl)propan-1-amine in the synthesis of pyrazolo[3,4-b]pyridine derivatives. These compounds were evaluated for their anticancer activity, demonstrating the compound's role in creating potential therapeutic agents (Chavva et al., 2013).

Coordination Chemistry

In the field of coordination chemistry, the compound has been used as a ligand in metal complexes. For instance, Hakimi et al. (2013) investigated its complexation with cadmium(II), resulting in a tetradentate ligand. This study provides insights into the structural and bonding characteristics of such complexes (Hakimi, Mardani, Moeini, Schuh, & Mohr, 2013).

Organometallic Chemistry

In organometallic chemistry, the compound has found use as a component in various complexes. Sadimenko's research (2011) on organometallic complexes of aminopyridines, including this compound, sheds light on their structure and reactivity, contributing to the understanding of metal-organic frameworks and catalysis (Sadimenko, 2011).

Safety And Hazards

Safety considerations are vital when handling any chemical compound. Researchers should assess toxicity, flammability, and environmental impact. Consult Material Safety Data Sheets (MSDS) for detailed safety information .

properties

IUPAC Name

1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2/c1-2-7(13)6-3-4-8(14-5-6)9(10,11)12/h3-5,7H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZILYXMAYJUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CN=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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